molecular formula C14H16N2O4 B12950983 Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate CAS No. 56598-92-6

Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate

Cat. No.: B12950983
CAS No.: 56598-92-6
M. Wt: 276.29 g/mol
InChI Key: YJCCBKGIATYQDZ-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate is a synthetic organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes an ethyl ester group, a benzyl group, and a dioxoimidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate typically involves the reaction of benzylamine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazolidine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, and using a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the dioxoimidazolidine ring to a dihydroimidazolidine ring.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives with increased oxidation states.

    Reduction: Formation of dihydroimidazolidine derivatives.

    Substitution: Formation of substituted imidazolidine derivatives with various functional groups.

Scientific Research Applications

Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The dioxoimidazolidine ring structure allows for interactions with various biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-benzyl-2,5-dioxoimidazolidine-4-carboxylate: Similar structure but lacks the methyl group at the 3-position.

    Ethyl 1-phenyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate: Similar structure but has a phenyl group instead of a benzyl group.

    Ethyl 1-benzyl-3-methyl-2,5-dioxopyrrolidine-4-carboxylate: Similar structure but has a pyrrolidine ring instead of an imidazolidine ring.

Uniqueness

Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Biological Activity

Ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate is a synthetic compound that features a unique imidazolidine structure. With the molecular formula C14_{14}H16_{16}N2_{2}O4_{4} and a molecular weight of approximately 276.288 g/mol, this compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's structure includes a dioxoimidazolidine ring, which enhances its chemical reactivity. The presence of ethyl and benzyl substituents increases its lipophilicity, making it suitable for various biological applications.

PropertyValue
Molecular FormulaC14_{14}H16_{16}N2_{2}O4_{4}
Molecular Weight276.288 g/mol
Density1.277 g/cm³
Boiling Point388.3 °C
Flash Point188.6 °C

Biological Activity

Preliminary studies suggest that this compound exhibits various pharmacological properties. The following sections detail specific biological activities and mechanisms observed in research.

Interaction with Biological Targets

Studies focusing on the binding affinities of this compound with different biological targets indicate promising results. For instance, it may interact effectively with enzymes involved in metabolic pathways or serve as an inhibitor for specific receptors. These interactions are critical for understanding the compound's mechanism of action and therapeutic potential .

Case Studies and Research Findings

While comprehensive clinical studies specifically involving this compound are scarce, several related studies provide insights into its potential applications:

  • Synthesis and Evaluation : A study synthesized various imidazolidine derivatives and evaluated their biological activities, noting that structural modifications could enhance efficacy against specific targets .
  • Pharmacological Profiles : Research into similar compounds has highlighted their roles as enzyme inhibitors and their potential use in treating diseases such as cancer and infections .
  • Mechanistic Studies : Investigations into the interaction mechanisms reveal that the compound may influence cellular pathways significantly, although detailed mechanisms for this compound remain to be elucidated .

Properties

CAS No.

56598-92-6

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

ethyl 1-benzyl-3-methyl-2,5-dioxoimidazolidine-4-carboxylate

InChI

InChI=1S/C14H16N2O4/c1-3-20-13(18)11-12(17)16(14(19)15(11)2)9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3

InChI Key

YJCCBKGIATYQDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)N(C(=O)N1C)CC2=CC=CC=C2

Origin of Product

United States

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